REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH:5]([CH2:10][CH:11]=[CH2:12])[CH2:6][C:7](C)=C)[CH3:2]>C(Cl)Cl>[CH2:1]([O:3][C:4]([CH:5]1[CH2:6][CH:7]=[C:11]([CH3:12])[CH2:10]1)=[O:13])[CH3:2]
|
Name
|
2-Allyl-4-methyl-pent-4-enoic acid ethyl ester
|
Quantity
|
364 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(=C)C)CC=C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
tricyclohexylphosphine (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene)(benzylidine)ruthenium(IV)dichloride
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel bond
|
Type
|
WASH
|
Details
|
elute
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 286 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |